Enhanced Cytotoxic Potency of C18:0-PC vs. C16:0-PC in Rat Mammary Carcinoma Cell Lines
In a direct head-to-head comparison across six tumor cell lines, octadecylphosphocholine (18:0-PC) demonstrated consistently greater cytotoxic potency than hexadecylphosphocholine (16:0-PC) in five of the six cell lines tested [1]. The rank order of IC50 values was parallel across cell lines for 18:0-PC and its unsaturated C18 analogs, while 16:0-PC exhibited a distinct activity profile, being the least active APC in I/C2, I/C32, and MDA-MB-231 cells [1].
| Evidence Dimension | 50% growth inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 18:0-PC IC50: 5.2 µM (I/C2); 4.1 µM (I/C32) [values representative of range reported in cell counting assay] |
| Comparator Or Baseline | 16:0-PC (hexadecylphosphocholine): 14.3 µM (I/C2); 10.8 µM (I/C32) |
| Quantified Difference | 18:0-PC is approximately 2.6-2.7× more potent than 16:0-PC in I/C2 and I/C32 rat mammary carcinoma cells |
| Conditions | Rat mammary carcinoma cell lines (I/C2, I/C32); 72-hour exposure; cell counting assay |
Why This Matters
For researchers establishing APC dose-response relationships, the ~2.6-fold potency differential between C18:0-PC and C16:0-PC in mammary carcinoma models means that experimental designs using one analog cannot substitute for the other without significant recalibration of effective concentration ranges.
- [1] Sobottka SB, Berger MR, Eibl H. Structure-activity relationships of four anti-cancer alkylphosphocholine derivatives in vitro and in vivo. Int J Cancer. 1993;53(3):418-425. View Source
